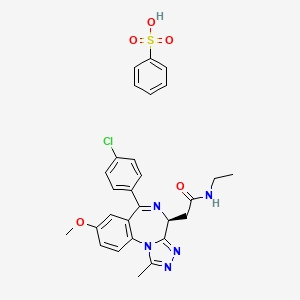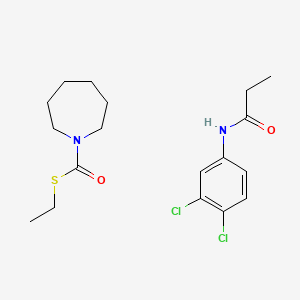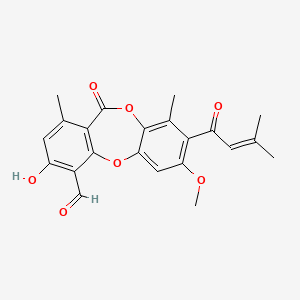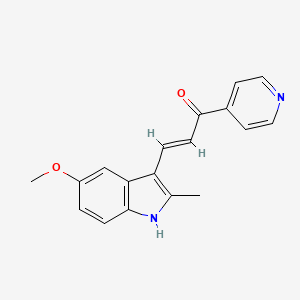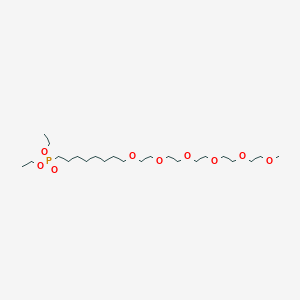
m-PEG6-(CH2)8-phosphonic acid ethyl ester
Übersicht
Beschreibung
m-PEG6-(CH2)8-phosphonic acid ethyl ester is a compound that belongs to the class of polyethylene glycol (PEG) linkers. It features a phosphonate group, which is known for its ability to enhance the hydrophilicity and solubility of compounds in aqueous media . This compound is primarily used in research settings for its unique properties, including its ability to modify surfaces and improve the solubility of other molecules.
Wirkmechanismus
Target of Action
It is known that this compound is a peg linker with a phosphonate group attached . The phosphonate group can be used for surface modification .
Mode of Action
The mode of action of m-PEG6-(CH2)8-phosphonic acid ethyl ester is primarily through its role as a linker. The hydrophilic PEG linker increases the water solubility properties of the compound . This can enhance the compound’s interaction with its targets and facilitate any resulting changes.
Pharmacokinetics
The hydrophilic nature of the peg linker can increase the solubility of the compound in aqueous media , which could potentially impact its absorption, distribution, metabolism, and excretion (ADME) properties.
Result of Action
The molecular and cellular effects of this compound’s action are likely dependent on the specific compounds it is linked to. As a PEG linker, it can enhance the solubility and potentially the efficacy of these compounds .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the hydrophilic PEG linker can improve the hydrophilicity of surfaces , which could be influenced by factors such as pH and temperature.
Vorbereitungsmethoden
The synthesis of m-PEG6-(CH2)8-phosphonic acid ethyl ester typically involves the reaction of a PEG linker with a phosphonate group. The reaction conditions often require a controlled environment to ensure the purity and stability of the final product. Industrial production methods may involve large-scale synthesis using automated systems to maintain consistency and quality .
Analyse Chemischer Reaktionen
m-PEG6-(CH2)8-phosphonic acid ethyl ester can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using specific reagents and conditions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed depend on the specific reaction and conditions used .
Wissenschaftliche Forschungsanwendungen
m-PEG6-(CH2)8-phosphonic acid ethyl ester has a wide range of applications in scientific research:
Chemistry: It is used as a PEG linker to modify surfaces and improve the solubility of compounds.
Biology: It can be used to enhance the delivery of drugs and other bioactive molecules.
Medicine: It is used in the development of drug delivery systems and other therapeutic applications.
Industry: It is used in the production of various materials and products that require enhanced solubility and stability
Vergleich Mit ähnlichen Verbindungen
m-PEG6-(CH2)8-phosphonic acid ethyl ester can be compared with other PEG linkers that contain different functional groups. Similar compounds include:
m-PEG6-C6-phosphonic acid ethyl ester: Another PEG linker with a phosphonate group, but with a different chain length.
m-PEG6-(CH2)8-phosphonic acid: A similar compound without the ethyl ester group, which may have different solubility and reactivity properties
The uniqueness of this compound lies in its specific combination of the PEG linker and the phosphonate group, which provides a balance of hydrophilicity and reactivity that is useful in various applications.
Eigenschaften
IUPAC Name |
1-diethoxyphosphoryl-8-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]octane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H49O9P/c1-4-31-33(24,32-5-2)23-11-9-7-6-8-10-12-26-15-16-28-19-20-30-22-21-29-18-17-27-14-13-25-3/h4-23H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANRJOLZTIWLHKD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=O)(CCCCCCCCOCCOCCOCCOCCOCCOC)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H49O9P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
500.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



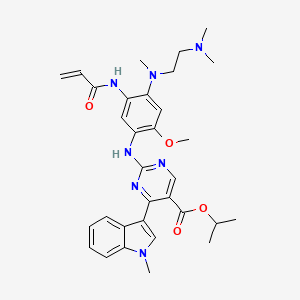
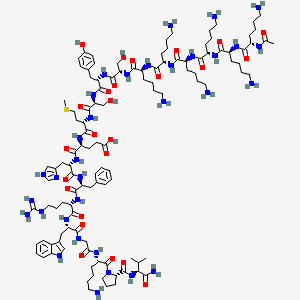
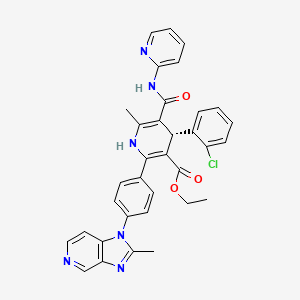
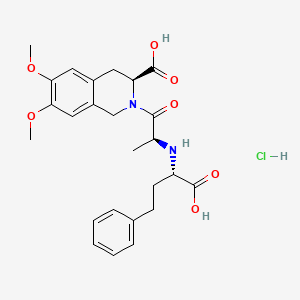
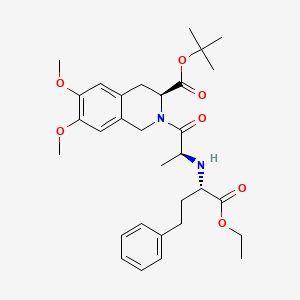
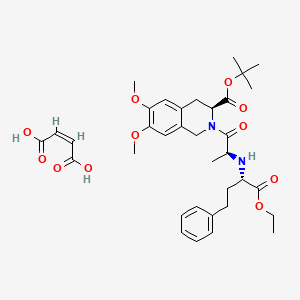
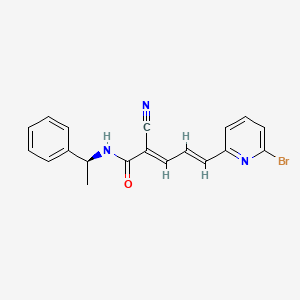
![2-[(4s)-6-(4-Chlorophenyl)-8-Methoxy-1-Methyl-4h-[1,2,4]triazolo[4,3-A][1,4]benzodiazepin-4-Yl]-N-Ethylacetamide](/img/structure/B609211.png)
